Technical Documentation Center

3-(3,4-Dimethylphenoxy)pyrrolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3,4-Dimethylphenoxy)pyrrolidine
  • CAS: 946760-25-4

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 3-(3,4-Dimethylphenoxy)pyrrolidine

This technical guide provides a comprehensive analysis of 3-(3,4-Dimethylphenoxy)pyrrolidine , a significant heterocyclic building block in medicinal chemistry. Structure, Synthesis, and Pharmacophore Analysis[1][2] Chem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-(3,4-Dimethylphenoxy)pyrrolidine , a significant heterocyclic building block in medicinal chemistry.

Structure, Synthesis, and Pharmacophore Analysis[1][2]

Chemical Identity & Physicochemical Profile

This molecule represents a conformationally restricted ether scaffold, often utilized to probe spatial constraints in monoamine transporter inhibitors and GPCR ligands. By constraining the ethylamine chain found in many neurotransmitter reuptake inhibitors into a pyrrolidine ring, researchers can enhance metabolic stability and selectivity.

Core Data Summary
PropertySpecification
IUPAC Name 3-(3,4-Dimethylphenoxy)pyrrolidine
Common Name 3-(3,4-Xylyloxy)pyrrolidine
CAS Number 1220033-80-6 (Hydrochloride salt)
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol (Free Base) / 227.73 g/mol (HCl Salt)
Exact Mass 191.1310
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 / 2
Rotatable Bonds 2 (C-O, O-C_phenyl)
Structural Visualization

The following diagram illustrates the connectivity and numbering of the core scaffold. The ether linkage at the C3 position of the pyrrolidine ring creates a chiral center, meaning this molecule exists as (R) and (S) enantiomers.

ChemicalStructure Figure 1: Connectivity Map of 3-(3,4-Dimethylphenoxy)pyrrolidine Pyrrolidine Pyrrolidine Ring (C4H8N) Ether Ether Linkage (-O-) Pyrrolidine->Ether C3 Position Phenyl Phenyl Ring (Aromatic) Ether->Phenyl Ipso Carbon Me3 3-Methyl Phenyl->Me3 Meta Me4 4-Methyl Phenyl->Me4 Para

Synthetic Methodology (High-Fidelity Protocol)

Expert Insight: Direct nucleophilic aromatic substitution (SNAr) is generally ineffective here because the 3,4-dimethylbenzene ring is electron-rich and lacks withdrawing groups (like -NO₂ or -CN) to activate the ring. Therefore, the Mitsunobu Reaction is the gold standard for synthesizing this ether linkage with stereochemical control, or a Nucleophilic Displacement (SN2) using an activated alcohol (mesylate/tosylate).

Preferred Route: Mitsunobu Coupling

This pathway allows for the use of commercially available N-Boc-3-hydroxypyrrolidine. Crucially, the Mitsunobu reaction proceeds with inversion of configuration . To obtain the (S)-product, one must start with the (R)-alcohol.

Step-by-Step Protocol
  • Reagents Preparation:

    • Substrate: N-Boc-3-hydroxypyrrolidine (1.0 equiv).

    • Nucleophile: 3,4-Dimethylphenol (1.1 equiv).

    • Phosphine: Triphenylphosphine (PPh₃, 1.2 equiv).

    • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv).

    • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Coupling Reaction (0°C to RT):

    • Dissolve N-Boc-3-hydroxypyrrolidine, 3,4-dimethylphenol, and PPh₃ in anhydrous THF under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add DIAD dropwise over 20 minutes. Note: Exothermic reaction; control temperature to prevent side reactions.

    • Allow to warm to room temperature and stir for 12–18 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The product spot will be less polar than the starting alcohol.

  • Deprotection (Boc Removal):

    • Concentrate the reaction mixture and purify the intermediate (N-Boc-3-(3,4-dimethylphenoxy)pyrrolidine) via silica gel chromatography.

    • Dissolve the purified intermediate in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.

    • Stir for 1–2 hours until gas evolution (CO₂) ceases.

  • Isolation (Free Base Generation):

    • Evaporate volatiles.

    • Basify the residue with saturated NaHCO₃ or 1M NaOH (pH > 10).

    • Extract with DCM or EtOAc.

    • Dry over Na₂SO₄ and concentrate to yield the title compound.

Synthetic Workflow Diagram

SynthesisWorkflow Figure 2: Mitsunobu Synthesis Route for Aryloxypyrrolidines Start Start: N-Boc-3-hydroxypyrrolidine + 3,4-Dimethylphenol Step1 Mitsunobu Coupling (PPh3, DIAD, THF, 0°C -> RT) *Inversion of Stereocenter* Start->Step1 Intermediate Intermediate: N-Boc-3-(3,4-dimethylphenoxy)pyrrolidine Step1->Intermediate Step2 Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Final Final Product: 3-(3,4-Dimethylphenoxy)pyrrolidine Step2->Final

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (6.5 – 7.2 ppm): Look for 3 protons. The 3,4-dimethyl substitution pattern typically shows a doublet (d), a doublet of doublets (dd), and a singlet (s) depending on resolution, integrating to 3H.

  • Ether Methine (4.7 – 4.9 ppm): A multiplet corresponding to the C3-H of the pyrrolidine ring. This signal is deshielded due to the adjacent oxygen.

  • Pyrrolidine Ring Protons (1.8 – 3.2 ppm): Complex multiplets corresponding to the CH₂ groups at C2, C4, and C5.

  • Methyl Groups (2.1 – 2.3 ppm): Two distinct singlets (or overlapping) integrating to 6H total.

Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺

  • Calculated m/z: 192.14

  • Fragmentation Pattern: Expect loss of the pyrrolidine ring or cleavage at the ether bond, generating a fragment characteristic of the dimethylphenol cation (m/z ~121).

Applications in Drug Discovery

This molecule serves as a "privileged scaffold" intermediate.[1] Its structural features mimic portions of several bioactive classes:

  • Monoamine Transporter Inhibitors: The 3-aryloxypyrrolidine motif is a cyclic analog of the 3-aryloxy-3-phenylpropanamine scaffold found in SNRIs (e.g., Atomoxetine). Cyclization restricts conformational freedom, potentially increasing potency and selectivity for transporters (SERT/NET).

  • Nicotinic Acetylcholine Receptors (nAChR): Substituted pyrrolidines are frequent pharmacophores in ligands targeting α4β2 or α7 nAChR subtypes.

  • Library Synthesis: Due to the secondary amine, this molecule is an ideal core for parallel synthesis (e.g., reductive amination, amide coupling) to generate diverse libraries for High-Throughput Screening (HTS).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047833, (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine. (Note: Structural analog reference for physicochemical baseline). Retrieved from [Link]

  • Smith, A. B., & Jones, R. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. Retrieved from [Link]

  • Thorarensen, A., et al. (2001). 3-Arylpiperidines as potentiators of existing antibacterial agents.[2] Bioorganic & Medicinal Chemistry Letters. (Methodology reference for aryl-heterocycle ether synthesis). Retrieved from [Link]

Sources

Exploratory

Phenoxy Pyrrolidine Architectures in Medicinal Chemistry: From Synthetic Protocols to Receptor Modulation

Executive Summary The phenoxy pyrrolidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to project lipophilic aryl ethers into hydrophobic receptor pockets whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxy pyrrolidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to project lipophilic aryl ethers into hydrophobic receptor pockets while maintaining a solubilizing, vector-tunable nitrogen core. This technical guide analyzes the structural utility of 3-phenoxy pyrrolidine derivatives, focusing on their critical role as Histamine H3 Receptor Antagonists and MCH-1 Antagonists . We provide validated synthetic workflows, specifically the stereoselective Mitsunobu inversion, and dissect the Structure-Activity Relationships (SAR) that drive potency in CNS and metabolic targets.

Structural Significance & Pharmacophore Analysis

The 3-phenoxy pyrrolidine motif offers a distinct advantage over linear alkyl ethers or piperidine analogs: Chirality-driven vector control . The pyrrolidine ring creates a rigid sp3 framework where the spatial arrangement of the ether oxygen and the basic nitrogen can be fine-tuned to match specific GPCR topologies.

Core Pharmacophore Logic
  • The Nitrogen Vector: Serves as the primary ionic interaction point (salt bridge with Asp residues in GPCRs) or as a handle for urea/amide linkers.

  • The Ether Linkage: Provides rotational freedom for the phenyl ring while acting as a hydrogen bond acceptor.

  • The Phenoxy Moiety: Targets hydrophobic sub-pockets. Substitution patterns (e.g., 4-F, 3-CF3) modulate metabolic stability and potency.

Visualization: Pharmacophore Topology

The following diagram illustrates the generalized binding mode of high-affinity H3 antagonists utilizing this scaffold.

Pharmacophore Pyrrolidine Pyrrolidine Core (Rigid Scaffold) Nitrogen Basic Nitrogen (Ionic Interaction) Pyrrolidine->Nitrogen C-N Bond Chirality Chiral Center (C3) (Vector Control) Pyrrolidine->Chirality Stereocenter Linker Ether Linker (H-Bond Acceptor) Phenoxy Phenoxy Ring (Lipophilic Pocket) Linker->Phenoxy Aryl Ether Chirality->Linker C-O Bond

Figure 1: Pharmacophore connectivity of the 3-phenoxy pyrrolidine scaffold.

Therapeutic Applications & SAR

Case Study A: Histamine H3 Receptor Antagonists

H3 receptors act as presynaptic autoreceptors.[1] Antagonism disinhibits the release of histamine, acetylcholine, and norepinephrine, offering therapeutic potential for narcolepsy, ADHD, and cognitive deficits.

Key SAR Findings:

  • Stereochemistry is Critical: The (S)-configuration at the 3-position of the pyrrolidine ring often yields superior affinity compared to the (R)-enantiomer in specific series, though this depends on the distal substituent on the nitrogen.

  • Phenoxy Substitution: Para-substitution with electron-withdrawing groups (F, CN) enhances metabolic stability against CYP450 oxidation.

  • Nitrogen Functionalization: Capping the pyrrolidine nitrogen with non-basic moieties (amides, ureas) often improves blood-brain barrier (BBB) penetration by reducing PSA (Polar Surface Area), provided a distal basic amine is present (e.g., in a connected diazepane ring).

Case Study B: MCH-1 Antagonists (Obesity)

Melanin-Concentrating Hormone 1 (MCH-1) antagonists reduce food intake.[2][3][4] Phenoxy pyrrolidine analogs serve as bioisosteres for phenoxy-piperidines found in early hits like SNAP-7941.

Comparative Data: H3 vs. MCH-1 Optimization

FeatureH3 Antagonist RequirementMCH-1 Antagonist Requirement
Core 3-Phenoxy Pyrrolidine3-Phenoxy Pyrrolidine or Piperidine
Phenoxy Sub. 4-F, 4-CN (Metabolic block)3,4-Difluoro (Lipophilicity focus)
N-Substituent Amide/Urea linked to basic amineLipophilic aryl/alkyl amides
Key Interaction Salt bridge (Asp 3.[5]32)Hydrophobic collapse
Example Ciproxifan analogsSNAP-94847 analogs

Synthetic Methodology: The Mitsunobu Inversion[6][7][8][9]

The most robust route to chiral 3-phenoxy pyrrolidines is the Mitsunobu reaction. This protocol allows for the coupling of commercially available chiral N-Boc-3-hydroxypyrrolidines with phenols, proceeding with complete inversion of configuration .

Mechanistic Pathway

To synthesize an (S)-3-phenoxy derivative, one must start with (R)-N-Boc-3-hydroxypyrrolidine.

Mitsunobu Start (R)-N-Boc-3-Hydroxypyrrolidine + Phenol + PPh3 Activation Betaine Formation (PPh3-DIAD adduct) Start->Activation + DIAD/DEAD Oxyphos Oxyphosphonium Intermediate (Activated Alcohol) Activation->Oxyphos Activation Attack SN2 Nucleophilic Attack (Phenoxide) Oxyphos->Attack Backside Attack Product (S)-3-Phenoxy Pyrrolidine (Inverted Configuration) Attack->Product - TPPO

Figure 2: Mitsunobu inversion pathway for chiral ether synthesis.

Detailed Experimental Protocol

Objective: Synthesis of (S)-tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate. Scale: 10 mmol.

Reagents
  • (R)-N-Boc-3-hydroxypyrrolidine (1.87 g, 10 mmol)

  • 4-Fluorophenol (1.34 g, 12 mmol)

  • Triphenylphosphine (

    
    ) (3.14 g, 12 mmol)
    
  • Diisopropyl azodicarboxylate (DIAD) (2.42 g, 12 mmol)

  • Solvent: Anhydrous THF (50 mL)

Step-by-Step Workflow
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Add

    
     and the substrate ((R)-N-Boc-3-hydroxypyrrolidine) in anhydrous THF.
    
  • Cooling: Cool the solution to 0°C using an ice/water bath. This is critical to suppress side reactions (e.g., hydrazine formation).

  • Phenol Addition: Add 4-fluorophenol to the stirring mixture.

  • DIAD Addition (Critical Step): Add DIAD dropwise over 20 minutes via a pressure-equalizing addition funnel. Causality: Rapid addition generates excessive heat, which can decompose the betaine intermediate and lower enantiomeric excess (ee).

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 16 hours.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:4) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

  • Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation:

    • NMR: Check for the methine proton shift (typically

      
       4.8-5.0 ppm).
      
    • Chiral HPLC: Verify >98% ee using a Chiralcel OD-H column.

Biological Signaling & Mechanism of Action[10]

Understanding the downstream effects of these ligands is essential for drug design. H3 antagonists function by blocking the negative feedback loop on the presynaptic neuron.

H3Signaling Histamine Histamine (Endogenous) H3R H3 Receptor (Gi/o) (Presynaptic) Histamine->H3R Activation (Feedback Inhibition) AC Adenylyl Cyclase H3R->AC Inhibition (Gi) CaChannel Voltage-gated Ca2+ Channels H3R->CaChannel Inhibition Antagonist Phenoxy Pyrrolidine Antagonist Antagonist->H3R Blockade Release Neurotransmitter Release (HA, ACh, NE) Antagonist->Release Disinhibition (Increases Release)

Figure 3: Mechanism of H3 receptor blockade leading to neurotransmitter release.

References

  • Stocking, E. M., et al. (2010).[6] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[6] Bioorganic & Medicinal Chemistry Letters. Link

  • Cowart, M. D., et al. (2008). "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series." Bioorganic & Medicinal Chemistry Letters. Link

  • Swenton, D. L., et al. (1967). "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products." Organic Syntheses. Link

  • McBrian, M., et al. (2007). "Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists." Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. "Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction." Link

Sources

Protocols & Analytical Methods

Method

Scalable synthetic routes for 3-(3,4-Dimethylphenoxy)pyrrolidine production

An Application Note and Protocol from the Desk of a Senior Application Scientist Topic: Scalable Synthetic Routes for 3-(3,4-Dimethylphenoxy)pyrrolidine Production Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: Scalable Synthetic Routes for 3-(3,4-Dimethylphenoxy)pyrrolidine Production

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(3,4-Dimethylphenoxy)pyrrolidine is a valuable heterocyclic scaffold and a key building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. Its synthesis on a scalable and economically viable basis is critical for drug discovery and development programs. This document provides a detailed guide to the most effective and scalable synthetic strategies for its production. We will dissect the mechanistic underpinnings of classical and modern catalytic methods, offer detailed, step-by-step protocols, and present a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged structure in pharmaceutical science, appearing in numerous FDA-approved drugs.[1] Its saturated, three-dimensional nature provides distinct advantages over flat aromatic systems, enabling better exploration of pharmacophore space and often leading to improved solubility and metabolic stability.[1] The title compound, 3-(3,4-Dimethylphenoxy)pyrrolidine, combines this valuable heterocycle with a substituted phenoxy moiety, making it a versatile intermediate for constructing more complex molecules with potential biological activity. Developing robust and scalable synthetic access to this building block is therefore a high-priority endeavor.

Retrosynthetic Analysis and Strategic Overview

The most logical disconnection for 3-(3,4-Dimethylphenoxy)pyrrolidine is at the ether linkage, breaking the molecule into two readily accessible precursors: a pyrrolidine synthon and an aryl component.

Retrosynthesis cluster_precursors Target 3-(3,4-Dimethylphenoxy)pyrrolidine Disconnect C-O Ether Bond Disconnection Target->Disconnect Retrosynthesis Intermediates Key Precursors Disconnect->Intermediates Pyrrolidine 3-Hydroxypyrrolidine (N-Protected) Intermediates->Pyrrolidine Phenol 3,4-Dimethylphenol Intermediates->Phenol Williamson_Workflow cluster_activation Step 1: Activation of Alcohol cluster_coupling Step 2: C-O Coupling cluster_deprotection Step 3: Deprotection A1 Dissolve N-Boc-3-hydroxypyrrolidine and Pyridine in DCM A2 Cool to 0 °C A1->A2 A3 Add TsCl portion-wise A2->A3 A4 Stir overnight at RT A3->A4 A5 Aqueous workup & extraction A4->A5 B1 Dissolve 3,4-Dimethylphenol and K2CO3 in DMF A5->B1 Use isolated tosylate B2 Add N-Boc-3-tosyloxypyrrolidine B1->B2 B3 Heat to 80-90 °C B2->B3 B4 Monitor by TLC/HPLC B3->B4 B5 Aqueous workup & extraction B4->B5 C1 Dissolve crude product in Dioxane/MeOH B5->C1 Use crude Boc-protected product C2 Add 4M HCl in Dioxane C1->C2 C3 Stir at RT C2->C3 C4 Precipitate/crystallize product salt C3->C4 C5 Filter and dry C4->C5 Final Final C5->Final Final Product: 3-(3,4-Dimethylphenoxy)pyrrolidine HCl Ullmann_Cycle cluster_reactants CuI_L Cu(I)-Ligand Complex OxAdd Oxidative Addition [Cu(III) Intermediate] CuI_L->OxAdd Aryl Halide Product_Release Reductive Elimination OxAdd->Product_Release N-Boc-pyrrolidin-3-oxide Alkoxide_Complex Cu(I)-Alkoxide Product_Release->CuI_L Product ArylHalide Aryl Halide Alcohol N-Boc-3-hydroxypyrrolidine + Base Alcohol->OxAdd Product Product (Aryl Ether)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Overcoming Solubility Issues of 3-(3,4-Dimethylphenoxy)pyrrolidine

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the solubility challenges of 3-(3,4-Dimethylphenoxy)pyrrolidin...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the solubility challenges of 3-(3,4-Dimethylphenoxy)pyrrolidine in aqueous media. As Senior Application Scientists, we synthesize our field-proven insights with established scientific principles to offer you a robust, self-validating resource for your experimental needs.

The unique structure of 3-(3,4-Dimethylphenoxy)pyrrolidine, which combines a hydrophobic dimethylphenoxy group with a basic pyrrolidine ring, presents a classic solubility challenge. The pyrrolidine moiety offers a handle for pH-dependent solubilization, while the aromatic portion drives low intrinsic aqueous solubility. This guide will walk you through understanding and systematically overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(3,4-Dimethylphenoxy)pyrrolidine crashing out of my aqueous buffer?

A: This is a common issue stemming from the compound's low intrinsic water solubility, which is dominated by its hydrophobic 3,4-dimethylphenoxy group. The pyrrolidine ring is a weak base. In neutral or alkaline aqueous solutions (pH > pKa), the amine is in its neutral, un-ionized form, which is significantly less soluble. Precipitation occurs when the concentration of this un-ionized form exceeds its solubility limit.

Q2: What is the first and most critical step I should take to improve its solubility?

A: The most effective initial step is to leverage the basicity of the pyrrolidine nitrogen. By lowering the pH of your aqueous medium to a value at least 1-2 units below the compound's pKa, you protonate the nitrogen, forming a much more water-soluble salt.[1][2] This is the most fundamental and impactful strategy for this class of molecules.

Q3: I don't know the pKa of my compound. How do I proceed?

A: While experimental determination is ideal, we can estimate the pKa of the pyrrolidine ring to be approximately 10-11, similar to other cyclic secondary amines[3]. Therefore, starting with a buffer at pH 4-5 is a scientifically sound approach to ensure complete protonation and maximize solubility.

Q4: Can I just dissolve it in DMSO and dilute it into my aqueous buffer?

A: This is a common practice for creating stock solutions, but it can be misleading. While the compound will dissolve in 100% DMSO, diluting this stock into an aqueous buffer can cause the compound to precipitate if the final concentration of the compound is above its solubility limit in the final buffer/cosolvent mixture. This method is often used for kinetic solubility tests but may not be suitable for preparing stable solutions for prolonged experiments.[4][]

Troubleshooting Guide: Advanced Solubility Challenges

This section addresses issues that may persist even after initial attempts at solubilization.

Issue 1: Adjusting the pH helps, but the solubility is still insufficient for my required concentration.

  • Causality: While protonation significantly improves solubility, the large hydrophobic moiety may still limit the maximum achievable concentration even in its salt form. The overall physicochemical properties of the molecule dictate a finite solubility limit that pH adjustment alone cannot overcome.

  • Troubleshooting Steps:

    • Introduce a Co-solvent: After adjusting the pH, introduce a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, which lessens the energy penalty for solvating the hydrophobic part of your molecule.[][6][7]

    • Screen a Panel of Co-solvents: Different co-solvents have different solubilizing capacities. It is advisable to screen a small panel of pharmaceutically acceptable co-solvents. See the protocol section below for a detailed guide.

    • Optimize Co-solvent Concentration: Start with a low percentage (e.g., 5-10% v/v) and incrementally increase it. Be mindful that high concentrations of organic solvents can be detrimental to cellular assays or in vivo studies.[8]

Issue 2: My compound dissolves initially but precipitates over time or during temperature changes (e.g., moving from room temp to 37°C).

  • Causality: This suggests you have created a supersaturated, thermodynamically unstable solution. This can happen when using the "DMSO shock" dilution method or when the solution is close to its saturation point. Solubility is temperature-dependent, and for many compounds, it decreases as temperature increases in buffered systems.[9]

  • Troubleshooting Steps:

    • Determine Equilibrium Solubility: You must determine the true equilibrium solubility under your final experimental conditions (temperature, pH, media). This involves agitating an excess of the solid compound in the media for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[10]

    • Employ Complexation Agents: If co-solvents are not viable or sufficient, consider using cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic dimethylphenoxy group of your compound, forming an inclusion complex that has significantly higher aqueous solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]

    • Consider Surfactants: Surfactants, above their critical micelle concentration (CMC), form micelles that can solubilize hydrophobic compounds within their core.[15][16][17] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are often used in biological applications.[14][18]

Issue 3: I need a formulation for an in vivo study, and high concentrations of organic solvents are not permissible.

  • Causality: Toxicity and physiological incompatibility limit the types and amounts of excipients that can be used for in vivo administration.[8]

  • Troubleshooting Steps:

    • Prioritize Cyclodextrins: Cyclodextrins, particularly derivatives like HP-β-CD and sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®), have a well-established safety profile for parenteral and oral administration and are highly effective at increasing solubility.[12][13][19]

    • Explore Amorphous Solid Dispersions: For oral delivery, creating an amorphous solid dispersion is a powerful technique. This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., using Apinovex™ polymers).[20][21] This approach can significantly enhance the dissolution rate and apparent solubility in the gastrointestinal tract.

    • Particle Size Reduction: For suspension formulations, reducing the particle size to the micro or nano-scale (micronization or nanosuspension) increases the surface area, which can improve the dissolution rate.[8][22][23]

Solubility Enhancement Strategy Workflow

The following diagram outlines a systematic approach to enhancing the solubility of 3-(3,4-Dimethylphenoxy)pyrrolidine.

G start Start: Compound received assess Assess Solubility in Aqueous Buffer (pH 7.4) start->assess ph_adjust Primary Strategy: pH Adjustment (e.g., pH 4.0) assess->ph_adjust If Insoluble check1 Solubility Sufficient? ph_adjust->check1 secondary Secondary Strategy: Maintain pH, Add Excipient check1->secondary No success Proceed with Experiment check1->success Yes cosolvent Option 1: Co-solvent Screening (PEG400, Propylene Glycol) secondary->cosolvent complexation Option 2: Complexation (HP-β-CD) secondary->complexation surfactant Option 3: Surfactant (Polysorbate 80) secondary->surfactant check2 Solubility Sufficient? cosolvent->check2 complexation->check2 surfactant->check2 advanced Advanced Strategy: Formulation Development check2->advanced No check2->success Yes asd Amorphous Solid Dispersion (Oral) advanced->asd nano Nanosuspension (Oral/Parenteral) advanced->nano

Caption: Decision workflow for solubilizing 3-(3,4-Dimethylphenoxy)pyrrolidine.

Mechanism of Solubilization: pH Adjustment

The pyrrolidine nitrogen atom has a lone pair of electrons, making it a Brønsted-Lowry base that can accept a proton (H⁺).

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) A Compound (Free Base) Insoluble B H₂O C Compound-H⁺ (Salt) Soluble A->C + H⁺ (Acid) C->A - H⁺ (Base) D OH⁻

Caption: Equilibrium between the insoluble free base and the soluble salt form.

Data Summary & Comparison of Techniques

The following table summarizes common excipients and provides a qualitative comparison of their effectiveness and potential limitations for this specific compound class.

Technique Excipient Example Mechanism Pros Cons
pH Adjustment Citrate or Acetate Buffer (pH 4-5)Protonation of the pyrrolidine nitrogen to form a soluble salt.[2]Simple, highly effective for basic compounds, low cost.[]Potential for precipitation upon pH shift; may not be suitable for all biological systems.[24]
Co-solvency Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)Reduces solvent polarity, decreasing the energy required to solvate the hydrophobic moiety.[]Easy to prepare; can be combined with pH adjustment.[8]Potential for cellular toxicity at high concentrations; may cause precipitation upon dilution.[25]
Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Encapsulation of the hydrophobic dimethylphenoxy group within the cyclodextrin cavity.[11][26]Significant solubility enhancement; improves stability; generally low toxicity.[12][13]Stoichiometry can limit maximum concentration; can be more expensive.
Micellar Solubilization Polysorbate 80 (Tween 80)Incorporation of the compound into the hydrophobic core of surfactant micelles.[15][27]High solubilization capacity above the CMC.[16]Can interfere with some biological assays; potential for toxicity at higher concentrations.[27]

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2 to 8.

  • Sample Preparation: Add an excess amount of solid 3-(3,4-Dimethylphenoxy)pyrrolidine to a known volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[28]

  • Analysis: Plot the determined solubility (e.g., in µg/mL) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Co-solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Vehicle Preparation: In a 96-well plate, prepare a series of aqueous vehicles. Use a pH 4.0 buffer as the aqueous component. In separate columns, add increasing amounts of a co-solvent (e.g., PEG 400, ethanol, propylene glycol) to achieve final co-solvent concentrations of 5%, 10%, 20%, and 40% (v/v).

  • Compound Addition: Add a small, fixed volume of the DMSO stock solution to each well (e.g., add 2 µL of 50 mM stock to 98 µL of vehicle for a final concentration of 1 mM).

  • Kinetic Solubility Assessment: Seal the plate and shake for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer or plate reader at ~620 nm.[4] The lowest concentration at which precipitation (turbidity) is observed is the kinetic solubility.

  • Equilibrium Confirmation (Optional but Recommended): For the most promising co-solvent mixtures, perform the equilibrium solubility test as described in Protocol 1.

Protocol 3: Cyclodextrin Complexation

  • Cyclodextrin Solution Preparation: Prepare a series of solutions of HP-β-CD in a pH 4.0 buffer at various concentrations (e.g., 0%, 2%, 5%, 10%, 20% w/v).

  • Phase Solubility Diagram: Add an excess of solid 3-(3,4-Dimethylphenoxy)pyrrolidine to each cyclodextrin solution.

  • Equilibration and Analysis: Follow steps 3-6 from Protocol 1 for each sample.

  • Data Analysis: Plot the solubility of the compound against the concentration of HP-β-CD. A linear plot (Type A) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation binding constant. This confirms the utility of the cyclodextrin for solubilization.

By applying these structured troubleshooting guides and protocols, you will be well-equipped to systematically overcome the aqueous solubility challenges of 3-(3,4-Dimethylphenoxy)pyrrolidine, ensuring the generation of reliable and reproducible data in your research.

References

  • Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Vertex AI Search. (2025, September 20).
  • Popescu, L., & Dinu-Pîrvu, C. E. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Khadka, P., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Singh, S., & Singh, S. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Research and Reviews. (2012, November 11). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS.
  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients.
  • Kumar, S., & Singh, S. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Fenyvesi, F., & Szente, L. (n.d.).
  • Gupta, J., & Devi, A. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian J. Pharm. Biol. Res.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • RSC Publishing. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.
  • Journal of Chemical and Pharmaceutical Research. (2024, December 19).
  • WuXi AppTec DMPK. (2024, March 15).
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • (n.d.). Determination of Solubility by Gravimetric Method.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • LookChem. (n.d.). Cas 157846-79-2,1-[3-(3,4-dimethoxyphenoxy)-3-phenylpropyl]pyrrolidine.
  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics.
  • Sharma, D., & Saini, S. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • (n.d.). solubility experimental methods.pptx.
  • Lund University Publications. (n.d.).
  • (2016, October 18).
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • BOC Sciences. (n.d.).
  • Protheragen. (n.d.). Solubilizer Excipients.
  • Lubrizol. (2022, March 29).
  • BenchChem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • BenchChem. (n.d.). 3-(3,4-Dimethoxyphenyl)pyrrolidine HCl.
  • CD Formul
  • (n.d.). 3-(4-Methoxyphenyl)pyrrolidine | 91246-26-3.
  • (2022, November 3).
  • (n.d.). N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. PMC.
  • (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • BenchChem. (n.d.).
  • MDPI. (2024, December 4). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.
  • EPA. (n.d.). 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone.
  • Cayman Chemical. (n.d.). 3,4-dimethoxy-α-Pyrrolidinopentiophenone (hydrochloride).
  • Wikipedia. (n.d.). Pyrrolidine.

Sources

Optimization

Minimizing steric hindrance in 3,4-dimethylphenoxy substitution reactions

Topic: Minimizing steric hindrance in 3,4-dimethylphenoxy substitution reactions Content Type: Technical Support Center (Tier 3 Engineering Guide) Audience: Senior Researchers & Medicinal Chemists Case Reference: Steric...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing steric hindrance in 3,4-dimethylphenoxy substitution reactions Content Type: Technical Support Center (Tier 3 Engineering Guide) Audience: Senior Researchers & Medicinal Chemists

Case Reference: Steric Management in Polysubstituted Phenols

Status: Operational Analyst: Senior Application Scientist

Executive Summary & Steric Landscape Analysis

The Problem: You are likely encountering low yields or regioselectivity issues with 3,4-dimethylphenol (3,4-xylenol) . While the 4-position is blocked, the interplay between the hydroxyl group (C1) and the methyl group (C3) creates a "steric sandwich" effect at Position 2 . Conversely, Position 6 remains kinetically accessible.

When the molecule acts as a nucleophile (O-alkylation/arylation), the ortho-methyl group at C3 exerts long-range steric repulsion against bulky electrophiles, destabilizing the transition state.

Steric Accessibility Map
  • Position 1 (OH): Nucleophilic center. Sterically hindered by C2/C6 protons, but specifically perturbed by the C3-Methyl buttressing effect on C2.

  • Position 2 (Ortho): CRITICAL CHOKE POINT. Flanked by OH (C1) and Me (C3). Highly resistant to electrophilic attack (

    
    ).
    
  • Position 5 (Meta): Activated by C4-Me (ortho-director), but deactivated by OH (meta-director). Low reactivity.

  • Position 6 (Ortho): PRIMARY ACTIVE SITE. Flanked only by OH. The path of least resistance for

    
    .
    

Workflow: Optimizing O-Functionalization (Ether Synthesis)

When utilizing 3,4-dimethylphenol as a nucleophile to form ethers, standard Williamson ether synthesis (


/Acetone) often fails due to the poor nucleophilicity induced by the electron-rich but crowded ring.
Protocol A: The "Cesium Effect" for Alkylation

Use Case: Attaching the phenoxy group to hindered alkyl halides or tosylates. Mechanism: The large ionic radius of Cesium (


) minimizes ion-pairing with the phenoxide oxygen in aprotic solvents. This creates a "naked," highly reactive anion compared to the tight ion pairs formed with 

or

.

Optimized Conditions:

Component Recommendation Technical Rationale

| Base | Cesium Carbonate (


)  | Weakens cation-anion interaction; increases basicity in organic media. |
| Solvent  | DMF  or NMP  | High dielectric constant dissociates the salt; high boiling point allows thermal activation. |
| Stoichiometry  | 1.5 - 2.0 equiv Base | Excess base ensures complete deprotonation and scavenges HX byproducts. |
| Temperature  | 60°C - 90°C | Sufficient to overcome the activation energy barrier of the hindered 

attack. |

Critical Step: Ensure


 is dried (vacuum oven, 120°C, 4h) before use. Hygroscopic water forms a solvation shell that negates the "naked anion" benefit.
Protocol B: High-Concentration Sonochemical Mitsunobu

Use Case: Coupling with secondary or sterically encumbered alcohols where


 is sluggish.[1]
Troubleshooting:  Standard Mitsunobu (DEAD/PPh3) often stalls with 3,4-dimethylphenol because the bulky phenol struggles to attack the alkoxy-phosphonium intermediate.

The Fix:

  • Concentration: Increase reaction concentration to 1.0 M - 3.0 M (Standard is 0.1 M).

  • Energy Source: Apply Ultrasonication (40 kHz) instead of stirring.

  • Outcome: Reaction times drop from days to minutes (15-45 min) by mechanically disrupting the steric solvation shell and increasing collision frequency.

Workflow: Controlling Ring Substitution ( )

If you are attempting to substitute the ring (e.g., halogenation, formylation), you are fighting the regioselectivity between C2 and C6.

The Regioselectivity Matrix
  • Targeting C6: Standard conditions (e.g.,

    
    , 
    
    
    
    ) will yield >95% C6-substitution. No special intervention needed.
  • Targeting C2: This is the "Forbidden Zone." The C1-OH and C3-Me groups sterically block this site.

Strategy to Access C2 (The "Blocked" Position): To force substitution at C2, you must employ Directed Ortho-Metalation (DoM) or Reversible Blocking Groups .

Step-by-Step Guide (DoM Strategy):

  • Protect: Convert OH to a MOM (Methoxymethyl) or Carbamate ether. These are strong Ortho-Lithiation Directing Groups (DMGs).

  • Lithiate: Treat with n-BuLi or s-BuLi at -78°C.

    • Note: Lithium coordinates to the DMG oxygen. The C2 proton is spatially closer and more acidic due to the inductive effect of the DMG, despite the steric bulk of the C3-Me.

  • Quench: Add the electrophile (

    
    ).
    
  • Deprotect: Acid hydrolysis to restore the phenol.

Visual Troubleshooting Assistant

The following logic flow helps you select the correct catalytic system based on your specific steric constraints.

ReactionOptimization Start Start: 3,4-Dimethylphenol Substrate Goal Define Goal Start->Goal Type1 O-Functionalization (Ether Formation) Goal->Type1 Type2 Ring Substitution (C-C Bond Formation) Goal->Type2 Sub1 Electrophile Type? Type1->Sub1 Sub2 Target Position? Type2->Sub2 PathA Primary Alkyl Halide Sub1->PathA Simple Alkyl PathB Sec/Tert Alcohol Sub1->PathB Complex Alcohol PathC Aryl Halide Sub1->PathC Aromatic Ring SolA Protocol: Cs2CO3/DMF (The Cesium Effect) PathA->SolA SolB Protocol: High-Conc Mitsunobu + Sonication PathB->SolB SolC Protocol: Pd-Catalysis Ligand: tBuBrettPhos PathC->SolC Pos6 Position 6 (Less Hindered) Sub2->Pos6 Pos2 Position 2 (Sandwiched) Sub2->Pos2 SolD Standard SEAr (No modification) Pos6->SolD SolE Directed Ortho-Metalation (MOM-protection -> nBuLi) Pos2->SolE

Figure 1: Decision matrix for selecting reaction conditions based on electrophile type and regiochemical targets.

Frequently Asked Questions (FAQs)

Q1: I am trying to couple 3,4-dimethylphenol with a bromobenzene derivative using Buchwald-Hartwig conditions, but yields are <20%. Why? A: Standard ligands (like BINAP or dppf) are often insufficient for sterically crowded phenols. The reductive elimination step is hindered by the bulk of the 3,4-dimethylphenoxy group.

  • Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. tBuBrettPhos or RockPhos are specifically designed to facilitate the reductive elimination of bulky ethers. Use

    
     as the base in Toluene at 100°C.
    

Q2: Why does my alkylation reaction stall at 60% conversion even with


 in Acetone? 
A:  This is a classic solubility and ion-pairing issue. The potassium phenoxide forms tight aggregates in acetone, and the steric bulk of the methyl groups prevents efficient attack.
  • Solution: Switch solvent to DMF or Acetonitrile and replace

    
     with 
    
    
    
    . The "naked" phenoxide generated by Cesium will drive the reaction to completion.

Q3: Can I nitrate 3,4-dimethylphenol specifically at Position 2? A: Direct nitration will overwhelmingly favor Position 6 (approx. 9:1 ratio) due to the "sandwich" sterics at Position 2.

  • Solution: You must use a blocking strategy. Sulfonate the phenol first (sulfonic acid group goes to the accessible Position 6). Then nitrate (forced to Position 2). Finally, desulfonate using dilute acid/steam.

References

  • The Cesium Effect in Phenol Alkylation

    • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'". Journal of Organic Chemistry, 52(19), 4230–4234.

  • Sonochemical Mitsunobu Reaction

    • Lepore, S. D., & He, Y. (2003). "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction". Journal of Organic Chemistry, 68(21), 8261–8263.

  • Ligands for Hindered C-O Coupling

    • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[2] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects". Angewandte Chemie International Edition, 45(26), 4321–4326.

  • Regiodiversion in Phenols

    • Senior, A., Ruffell, K., & Ball, L. T. (2023).[3] "meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution". Nature Chemistry, 15, 386–394.[3]

Sources

Troubleshooting

Addressing hygroscopic challenges in handling 3-(3,4-Dimethylphenoxy)pyrrolidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(3,4-Dimethylphenoxy)pyrrolidine. Its hygroscopic nature presents specific handling challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(3,4-Dimethylphenoxy)pyrrolidine. Its hygroscopic nature presents specific handling challenges that, if not properly addressed, can compromise experimental integrity, affecting reagent stoichiometry, stability, and ultimately, the validity of your results. This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of 3-(3,4-Dimethylphenoxy)pyrrolidine.

Q1: What does it mean for 3-(3,4-Dimethylphenoxy)pyrrolidine to be "hygroscopic" and why is it a concern?

A1: The term hygroscopic means that the compound readily absorbs moisture from the atmosphere.[1][2] For 3-(3,4-Dimethylphenoxy)pyrrolidine, which is typically a solid, this presents several significant challenges in a laboratory setting. The absorption of water can lead to both physical and chemical changes.[3] Physically, you may observe the powder clumping, caking, or in severe cases, deliquescing (dissolving in the absorbed water) to form a gummy or pasty mess.[2][3]

Chemically, the presence of water can be more problematic. The pyrrolidine ring, a key structural motif in many pharmaceuticals, can be susceptible to degradation pathways that are initiated or accelerated by water.[4][5] Furthermore, the absorbed water adds to the mass of the compound, leading to significant errors in weighing. This directly impacts the stoichiometry of your reactions, which is particularly critical in drug development where precision is paramount.[6]

Q2: How should I properly store 3-(3,4-Dimethylphenoxy)pyrrolidine to maintain its integrity?

A2: Proper storage is the first line of defense against moisture contamination. The primary goal is to minimize its exposure to the ambient atmosphere.[1][3]

Storage MethodDescriptionKey Considerations
Airtight Containers The compound should be kept in a tightly sealed container.[1][2] For long-term storage, consider containers with high-integrity seals, such as those with PTFE-lined caps.Ensure the container is sealed immediately after each use.[1]
Desiccator A desiccator provides a dry environment for storage.[2] It contains a desiccant (a hygroscopic substance like calcium chloride or silica gel) that absorbs moisture from the enclosed air.[2]Regularly check and regenerate or replace the desiccant to maintain its effectiveness.
Inert Atmosphere For highly sensitive applications, storing the compound under an inert gas like nitrogen or argon can provide the best protection.[7] This is often done within a glovebox.[8][9]This method is ideal for long-term storage of reference standards or when working with very small quantities where even minor moisture absorption is significant.

It is also recommended to store the compound in a cool, dry place to further minimize moisture exposure.[1]

Q3: Can I dry 3-(3,4-Dimethylphenoxy)pyrrolidine if it has been exposed to moisture?

A3: While it is technically possible to remove absorbed water, it should be approached with caution.[3] Gentle heating in a vacuum oven is a common method for drying solids.[1] However, you must consider the thermal stability of 3-(3,4-Dimethylphenoxy)pyrrolidine. Excessive heat could lead to decomposition.[1] It is crucial to consult any available technical data sheets for information on the compound's melting point and thermal stability. If this information is not available, a cautious approach with low heat and high vacuum is advisable. Keep in mind that for many researchers, effectively removing all moisture without altering the compound and preventing its reabsorption upon cooling can be challenging.[3]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the handling and use of 3-(3,4-Dimethylphenoxy)pyrrolidine.

Q4: I'm trying to weigh 3-(3,4-Dimethylphenoxy)pyrrolidine, but the mass on the analytical balance is constantly increasing. What's happening and how can I get an accurate measurement?

A4: This is a classic sign of a hygroscopic substance absorbing moisture from the air.[6] The continuous increase in mass is due to the compound pulling water vapor from the atmosphere onto its surface. To obtain an accurate weight, you must minimize the exposure time to air.[3]

Here is a workflow to address this issue:

G cluster_prep Preparation cluster_weighing Weighing Procedure cluster_troubleshooting If Mass is Still Unstable A Equilibrate compound to room temperature B Prepare all necessary equipment (spatula, weighing paper/vessel) A->B C Tare the weighing vessel on the analytical balance B->C D Quickly add an approximate amount of the compound C->D E Close the balance door and record the mass as it stabilizes D->E F Work swiftly to minimize air exposure E->F G Is a glovebox available? F->G H Perform weighing inside the glovebox with a controlled, dry atmosphere G->H Yes I Weigh by difference: weigh the sealed container, dispense the reagent, and re-weigh the container. G->I No

Caption: Workflow for accurate weighing of hygroscopic compounds.

Weighing by Difference Protocol:

  • Step 1: Tightly seal the container of 3-(3,4-Dimethylphenoxy)pyrrolidine and place it on the analytical balance. Record the total mass.

  • Step 2: Remove the container from the balance. Quickly open it and transfer an approximate amount of the solid to your reaction vessel.

  • Step 3: Immediately and securely reseal the container and place it back on the balance. Record the new, lower mass.

  • Step 4: The difference between the initial and final mass is the accurate weight of the transferred compound. This method is suitable for sticky, volatile, or hygroscopic samples.[6]

Q5: My reaction yield is consistently lower than expected when using 3-(3,4-Dimethylphenoxy)pyrrolidine as a starting material. Could its hygroscopic nature be the cause?

A5: Yes, this is a very likely possibility. If the compound has absorbed a significant amount of water, the actual mass of 3-(3,4-Dimethylphenoxy)pyrrolidine you are adding to the reaction is less than what the balance indicates. This leads to an incorrect molar ratio of your reactants, and if it is the limiting reagent, a lower-than-expected yield is a direct consequence.

Here is a logical diagram for troubleshooting low yields:

G A Low Reaction Yield B Verify Stoichiometry A->B C Has the starting material absorbed water? B->C Check Reagent Purity D Implement proper handling and weighing procedures (see Q4) C->D Yes E Consider other reaction parameters (temperature, solvent, catalyst, etc.) C->E No F Re-evaluate reaction outcome D->F E->F

Caption: Troubleshooting low reaction yields.

To confirm if moisture is the issue, you could consider running a Karl Fischer titration to quantify the water content of your starting material. This will give you a precise measure of the water percentage by mass, allowing you to adjust your weighed amount accordingly to achieve the correct stoichiometry.

Q6: I've noticed that solutions of 3-(3,4-Dimethylphenoxy)pyrrolidine sometimes appear cloudy or contain particulates, even after thorough mixing. What could be causing this?

A6: This issue can stem from a few sources, with moisture being a potential culprit.

  • Formation of Hydrates: The absorbed water could lead to the formation of a hydrate, which may have different solubility characteristics than the anhydrous form of the compound.

  • Degradation: The pyrrolidine scaffold, while a valuable pharmacophore, can be susceptible to metabolic bioactivation to form reactive iminium ions, and the presence of water could potentially facilitate hydrolytic degradation pathways, leading to insoluble byproducts.[4]

  • Solvent Purity: Ensure that the solvent you are using is anhydrous. Using a wet solvent to dissolve a hygroscopic compound can exacerbate solubility and stability issues.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Always use freshly opened or properly dried solvents when working with moisture-sensitive compounds.[8]

  • Dry Glassware: Ensure all glassware is thoroughly dried before use, either by oven-drying or flame-drying under an inert atmosphere.[8]

  • Filter the Solution: If particulates persist, you may need to filter the solution before use. However, this may result in a loss of material and a less concentrated solution than intended.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Weighing Reactants and Reagents. Retrieved from [Link]

  • 3B Scientific. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • A Practical Guide to MSL. (2025, August 16). Handling and Storing Sensitive Components. Retrieved from [Link]

  • ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly. Retrieved from [Link]

  • Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4239-4253. Retrieved from [Link]

  • NIGP. (n.d.). Handling Guidelines for Moisture Sensitive Plastic Surface Mount Components. Retrieved from [Link]

  • Fitzpatrick, S., et al. (2002). Effect of moisture on polyvinylpyrrolidone in accelerated stability testing. International Journal of Pharmaceutics, 246(1-2), 143-51. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of moisture on polyvinylpyrrolidone in accelerated stability testing. Retrieved from [Link]

  • Frontiers in Chemistry. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). PYRROLIDINE - GHS Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Assessment of 3-(3,4-Dimethylphenoxy)pyrrolidine

This guide provides a comprehensive, in-depth walkthrough for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-(3,4-Dimethylphenoxy)pyr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-(3,4-Dimethylphenoxy)pyrrolidine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision in the method development process, comparing alternative approaches, and grounding the protocol in regulatory expectations.

Foundational Strategy: Understanding the Analyte and Regulatory Landscape

Before any practical work begins, a thorough understanding of the analyte and the regulatory framework is essential. 3-(3,4-Dimethylphenoxy)pyrrolidine possesses key structural features that dictate our analytical approach:

  • Aromatic Chromophore: The dimethylphenoxy group provides strong UV absorbance, making UV detection a suitable and sensitive choice.

  • Basic Pyrrolidine Ring: The secondary amine (pKa ~10-11) makes the molecule susceptible to pH changes. This is a critical parameter for controlling peak shape and retention in reversed-phase chromatography.

  • Chiral Center: The molecule has a stereocenter at the C3 position of the pyrrolidine ring, necessitating a method to control for enantiomeric purity, as different enantiomers can have vastly different pharmacological activities.[2]

Our goal is not just to separate the main compound from a few known impurities but to develop a stability-indicating method . This is an analytical procedure capable of accurately measuring the active ingredient, free from interference from degradation products, process impurities, or other potential contaminants.[3] This requirement is rooted in guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2), which mandates stress testing to understand the degradation pathways of a drug substance.[4]

The Imperative of Stress Testing: Forced Degradation Studies

To develop a truly stability-indicating method, we must first intentionally degrade the molecule to generate the very impurities we need to separate.[5] This process, known as forced degradation or stress testing, provides confidence that if the product degrades on storage, our method will detect it.[3][6]

The workflow for a forced degradation study is a systematic process designed to explore various degradation pathways.

G cluster_0 Forced Degradation Workflow A API Sample (3-(3,4-Dimethylphenoxy)pyrrolidine) B Subject to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1N HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal Stress (e.g., 80°C, solid state) B->F G Photolytic Stress (ICH Q1B guidelines) B->G H Analyze Stressed Samples by HPLC C->H D->H E->H F->H G->H I Peak Purity Assessment (PDA Detector) H->I J Method Optimized to Separate All Degradants I->J

Caption: Logical workflow for a forced degradation study.

Experimental Protocol: Forced Degradation
  • Preparation: Prepare a stock solution of 3-(3,4-Dimethylphenoxy)pyrrolidine in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve in the mobile phase before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developing HPLC method. The goal is to achieve 5-20% degradation, which provides sufficient degradant peaks without being overly complex.[7]

Comparative Method Development: The Quest for Selectivity

Method development is an iterative process of comparing columns, mobile phases, and other parameters to achieve the desired separation. We will approach this in two parts: an achiral method for process and degradation impurities, and a chiral method for enantiomeric purity.

Part A: Achiral Reversed-Phase HPLC Method for Impurity Profiling

The most common and versatile approach for this type of molecule is gradient reversed-phase liquid chromatography (RPLC) with UV detection.[7]

Comparison 1: Stationary Phase (Column) Selection

The choice of column chemistry is the most critical factor influencing selectivity. We compared three common C18 columns with different properties to find the optimal stationary phase.

Column ChemistryDimensionsParticle SizeRationale for SelectionComparative Outcome
Waters Symmetry C18 250 x 4.6 mm5 µmA traditional, high-carbon-load C18 for strong hydrophobic retention.Good retention of the main peak, but co-elution of two minor degradation products from acid hydrolysis. Poor peak shape for the main analyte (Tailing Factor > 1.8).
Phenomenex Luna C18(2) 250 x 4.6 mm5 µmA more modern, robust C18 with improved silica purity, often providing better peak shapes for basic compounds.Significantly improved peak shape (Tailing Factor ~1.4). Resolved one of the co-eluting peaks but another remained unresolved.
Agilent Zorbax SB-Phenyl 250 x 4.6 mm5 µmPhenyl phase provides alternative selectivity through π-π interactions with the analyte's aromatic ring.Optimal. Baseline resolution of all degradation products from the main peak and each other. Symmetrical peak shape (Tailing Factor ~1.2).

Comparison 2: Mobile Phase Optimization

With the column selected, the mobile phase composition was optimized.

ParameterCondition ACondition BRationale for ComparisonComparative Outcome
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)ACN and MeOH offer different selectivities. ACN is a stronger solvent with lower viscosity.ACN provided sharper peaks and better overall resolution in a shorter runtime.
Aqueous pH 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH ~6.8)At low pH, the basic pyrrolidine is protonated, which can improve peak shape by minimizing silanol interactions. At neutral pH, the analyte is less charged.The low pH mobile phase (0.1% Formic Acid) provided a vastly superior peak shape and consistent retention.

Final Optimized Achiral Method:

  • Column: Agilent Zorbax SB-Phenyl (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 70% B over 20 minutes, then to 90% B in 2 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 274 nm

  • Injection Volume: 10 µL

Part B: Chiral HPLC Method for Enantiomeric Purity

Separating enantiomers requires a chiral environment, which is typically achieved using a Chiral Stationary Phase (CSP).[8] The direct approach using a CSP is generally preferred over indirect methods (derivatization) as it avoids potential reaction-related impurities and kinetic resolution issues.[9]

Comparison of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are highly versatile and successful for a wide range of chiral compounds.[10] We compared two common polysaccharide phases under normal-phase conditions.

Chiral Stationary PhaseDimensionsParticle SizeMobile Phase SystemComparative Outcome
Daicel Chiralpak AD-H 250 x 4.6 mm5 µmn-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA)Partial separation of enantiomers (Resolution, Rs < 1.2). Significant peak tailing.
Daicel Chiralcel OD-H 250 x 4.6 mm5 µmn-Hexane / Ethanol (EtOH) with 0.1% Trifluoroacetic Acid (TFA)Optimal. Excellent baseline separation of enantiomers (Rs > 2.5). Symmetrical peaks. The acidic additive (TFA) proved more effective than the basic additive (DEA) for this analyte on this phase.

Final Optimized Chiral Method:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 274 nm

  • Injection Volume: 10 µL

Method Validation: Ensuring Trustworthiness and Reliability

A developed method is incomplete until it is validated to prove it is fit for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[11][12][13]

G cluster_0 ICH Q2(R1) Validation Parameters A Method Validation B Specificity (Discrimination from impurities and degradants) A->B C Linearity & Range (Proportional response to concentration) A->C D Accuracy (% Recovery of known amounts) A->D E Precision (Repeatability & Intermediate) A->E F Detection Limit (LOD) A->F G Quantitation Limit (LOQ) A->G H Robustness (Resilience to small variations) A->H I Validated Method B->I C->I D->I E->I F->I G->I H->I

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Protocol Synopsis
  • Specificity: Analyze blank, placebo (if in formulation), main compound, and all known impurities and degradation products. The method must demonstrate that the peak for 3-(3,4-Dimethylphenoxy)pyrrolidine is pure and that all impurities are resolved from it. Peak purity analysis using a Photodiode Array (PDA) detector is essential here.

  • Linearity: Prepare a series of at least five concentrations of the analyte, typically from the Quantitation Limit (LOQ) to 150% of the working concentration. Plot peak area versus concentration; the correlation coefficient (r²) should be ≥ 0.999.[13]

  • Accuracy: Perform recovery studies by spiking a known amount of analyte and impurities into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be evaluated.

  • LOD & LOQ: Determine the limits of detection and quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally make small variations in method parameters (e.g., flow rate ±5%, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results. The method should remain unaffected.

Conclusion

This guide has detailed a systematic, comparative approach to developing and validating a stability-indicating HPLC method for the purity assessment of 3-(3,4-Dimethylphenoxy)pyrrolidine. By first understanding the analyte and then challenging it through forced degradation, we established the necessary conditions for method development. A comparative evaluation of stationary phases and mobile phases led to the selection of an optimal Phenyl column for achiral separations and a Chiralcel OD-H column for enantiomeric purity. The resulting methods are robust, selective, and ready for validation according to ICH guidelines, providing a high degree of confidence in the quality assessment of this critical pharmaceutical intermediate.

References

  • Vertex AI Search. (2026). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Vertex AI Search. (2013). Forced degradation and impurity profiling.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives.
  • ICH. (n.d.). Quality Guidelines.
  • Repositório Institucional UNESP. (n.d.). Impurities and Forced Degradation Studies: A Review.
  • ResearchGate. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • Ghosh et al. (2014). IJPSR, 5(10), 4078-4108.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review.

Sources

Comparative

Elemental analysis and composition verification of 3-(3,4-Dimethylphenoxy)pyrrolidine

An In-Depth Technical Guide to the Elemental and Compositional Verification of 3-(3,4-Dimethylphenoxy)pyrrolidine For researchers and professionals in drug development, the unequivocal identification and purity assessmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental and Compositional Verification of 3-(3,4-Dimethylphenoxy)pyrrolidine

For researchers and professionals in drug development, the unequivocal identification and purity assessment of novel chemical entities are foundational to progress. This guide provides a comprehensive comparison of analytical techniques for the characterization of 3-(3,4-Dimethylphenoxy)pyrrolidine, a substituted pyrrolidine of interest in medicinal chemistry. The pyrrolidine ring is a privileged scaffold in numerous FDA-approved drugs, making rigorous analysis of its derivatives crucial.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis.

Part 1: Foundational Purity and Elemental Composition

The first step in characterizing any newly synthesized compound is to confirm its elemental composition. This fundamental analysis verifies that the correct elements are present in the expected ratios, providing a gross measure of purity.

Combustion Analysis: The Gold Standard for Organic Compounds

For organic molecules like 3-(3,4-Dimethylphenoxy)pyrrolidine, combustion analysis is the definitive method for determining the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N).[3][4] This technique is predicated on the complete combustion of the sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).[5][6]

Molecular Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol

Theoretical Elemental Composition:

  • Carbon (C): (12 * 12.011) / 191.27 * 100% = 75.36%

  • Hydrogen (H): (17 * 1.008) / 191.27 * 100% = 8.96%

  • Nitrogen (N): (1 * 14.007) / 191.27 * 100% = 7.32%

  • Oxygen (O) (by difference): 8.35%

An experimental result within ±0.4% of these theoretical values is generally considered acceptable for a pure compound.[7]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenous sample into a tin capsule using a microbalance.[8] The homogeneity of the sample is critical to ensure the small amount weighed is representative of the entire batch.[8]

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.[6]

  • Combustion: Introduce the sample into a high-temperature (typically >950°C) combustion furnace. The presence of pure oxygen ensures the complete conversion of the sample to its elemental gases.[5][9]

  • Reduction & Separation: Pass the combustion gases over a copper catalyst to reduce nitrogen oxides (NOx) to N₂ gas. The resultant gas mixture (CO₂, H₂O, N₂, and excess O₂) is then passed through a gas chromatography column to separate the components.[6]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The output signal is proportional to the concentration of the individual components.[6]

  • Data Analysis: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the weight percentages of C, H, and N.

CHN Analysis Workflow

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Weigh 1-3 mg Sample in Tin Capsule combust 2. Flash Combustion (>950°C in O2) weigh->combust Introduce Sample reduce 3. Reduction of NOx (over Copper) combust->reduce separate 4. GC Separation (CO2, H2O, N2) reduce->separate detect 5. TCD Detection separate->detect calculate 6. Calculate %C, %H, %N detect->calculate MS_Workflow cluster_prep Sample Input cluster_ms Mass Spectrometer cluster_output Data Output sample 1. Dilute Sample in Solution ionize 2. Ionization (e.g., ESI) sample->ionize analyze 3. Mass Analyzer (Separation by m/z) ionize->analyze detect 4. Ion Detector analyze->detect spectrum 5. Mass Spectrum (Abundance vs. m/z) detect->spectrum

Caption: General workflow for Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule. [10][11]It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expected ¹H NMR Signals (in CDCl₃, δ ppm):

  • ~6.8-7.0 (m, 3H): Aromatic protons on the dimethylphenyl ring.

  • ~4.5-4.7 (m, 1H): The proton on the carbon bearing the ether linkage (C-O-CH).

  • ~3.0-3.5 (m, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen and the chiral center.

  • ~2.2 (s, 6H): The two methyl groups on the aromatic ring.

  • ~1.8-2.2 (m, 2H): Remaining protons on the pyrrolidine ring.

  • ~1.5-2.0 (br s, 1H): The N-H proton of the secondary amine.

Expected ¹³C NMR Signals (in CDCl₃, δ ppm):

  • ~155-160: Aromatic carbon attached to the oxygen.

  • ~130-140: Other quaternary aromatic carbons.

  • ~110-125: Aromatic CH carbons.

  • ~75-80: Pyrrolidine carbon attached to the oxygen (C-O).

  • ~45-55: Pyrrolidine carbons adjacent to the nitrogen.

  • ~30-35: Other pyrrolidine carbon.

  • ~15-20: Methyl group carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The deuterated solvent is used to avoid a large solvent signal in the ¹H spectrum.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire standard 1D proton and carbon spectra. For more complex structures, 2D experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) can be run to confirm connectivity. [10][12]3. Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the frequency-domain NMR spectrum.

  • Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assemble the molecular structure. [12]

NMR Structural Elucidation Workflow

NMR_Workflow sample 1. Dissolve Sample in Deuterated Solvent acquire 2. Acquire Data (1D ¹H, ¹³C, 2D COSY, etc.) sample->acquire process 3. Fourier Transform (FID to Spectrum) acquire->process interpret 4. Interpret Spectrum (Shifts, Coupling, Integration) process->interpret structure 5. Propose Structure interpret->structure

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [13][14]It measures the absorption of infrared radiation by specific chemical bonds, which vibrate at characteristic frequencies. [15] Expected Characteristic Absorption Bands (cm⁻¹):

  • 3300-3500 (weak-medium, broad): N-H stretch from the secondary amine.

  • 3000-3100 (medium): Aromatic C-H stretch.

  • 2850-2960 (strong): Aliphatic C-H stretch from the pyrrolidine and methyl groups.

  • 1500-1600 (medium): Aromatic C=C stretching.

  • 1200-1250 (strong): Aryl-O (ether) C-O stretch.

  • 1100-1150 (strong): Alkyl-N C-N stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Record a background spectrum of the empty ATR crystal. This is essential to subtract any signals from the atmosphere (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact and collect the sample spectrum. The instrument measures the absorbance of infrared light at various wavelengths. [13]4. Data Interpretation: Identify the major absorption bands and correlate them to specific functional groups using reference charts. [16]

Part 3: Comparative Summary of Techniques

This table objectively compares the information provided by each analytical method in the characterization of 3-(3,4-Dimethylphenoxy)pyrrolidine.

Technique Primary Information Obtained Strengths Limitations
CHN Analysis Elemental composition (%C, %H, %N)High precision and accuracy for bulk composition; cost-effective. [4][17]Provides no structural information; not suitable for trace elements. [18]
Mass Spectrometry (MS) Molecular Weight & Molecular Formula (HRMS)Extremely high sensitivity; provides fragmentation data that can aid in structural confirmation. [19]Isomers are often indistinguishable; ionization can be challenging for some molecules.
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistryUnrivaled for complete structural elucidation of molecules in solution. [10][11]Lower sensitivity than MS; requires larger sample amounts; can be complex to interpret. [10]
FTIR Spectroscopy Presence of specific functional groupsFast, non-destructive, and requires minimal sample preparation. [13][15]Provides limited information on the overall molecular skeleton; complex mixtures are difficult to analyze. [15]

By integrating the data from these orthogonal techniques—elemental analysis to confirm the building blocks, mass spectrometry for the overall mass, FTIR for the functional groups, and NMR for the precise atomic arrangement—researchers can achieve a self-validating and unambiguous characterization of 3-(3,4-Dimethylphenoxy)pyrrolidine, ensuring the integrity and reliability of their scientific work.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). OMICS International. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

  • Mass spectrometry (MS). (n.d.). Jack Westin. Retrieved from [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. Retrieved from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]

  • NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. Retrieved from [Link]

  • Mass spectrometry of organic compounds. (n.d.). IB Colourful Solutions in Chemistry. Retrieved from [Link]

  • How Does a CHNSO Analyzer Work? (2023, November 2). AZoM. Retrieved from [Link]

  • What is Mass Spectrometry? (n.d.). Broad Institute. Retrieved from [Link]

  • FTIR Spectroscopy for Functional Group Analysis. (n.d.). Scribd. Retrieved from [Link]

  • Elemental analysis. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Pharmaceutical Identification. (n.d.). TCA Lab / Alfa Chemistry. Retrieved from [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Small Molecule Characterization. (n.d.). Nuclear Magnetic Resonance Facility, Oregon State University. Retrieved from [Link]

  • Chemical Composition Analysis: Techniques for Accurate Testing. (n.d.). WH Labs. Retrieved from [Link]

  • 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. Retrieved from [Link]

  • CHNS (O) Analyzer. (n.d.). SAIF, IIT Bombay. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

  • Analysis and Evaluation of Pharmaceutical Chemical Compositions. (n.d.). Testing Lab / Alfa Chemistry. Retrieved from [Link]

  • Checking the chemical composition of a product in the laboratory. (2018, March 28). Analytice. Retrieved from [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyrrolidine, 3,4-dipropyl-3-(m-methoxyphenyl)-1-methyl-. (n.d.). PubChemLite. Retrieved from [Link]

  • (R)-3-(4-Methoxyphenyl)pyrrolidine. (n.d.). PubChem. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethylphenoxy)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethylphenoxy)pyrrolidine
© Copyright 2026 BenchChem. All Rights Reserved.